molecular formula C7H4BrN3O2 B582319 3-Bromo-7-nitroimidazo[1,2-A]pyridine CAS No. 1234615-99-6

3-Bromo-7-nitroimidazo[1,2-A]pyridine

Cat. No. B582319
M. Wt: 242.032
InChI Key: VCAJFNRBOCVBIX-UHFFFAOYSA-N
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Description

3-Bromo-7-nitroimidazo[1,2-A]pyridine is a compound with the molecular formula C7H4BrN3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-7-nitroimidazo[1,2-A]pyridine is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C7H4BrN3O2/c8-6-4-9-7-5 (11 (12)13)2-1-3-10 (6)7/h1-4H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, have been used in the synthesis of various compounds with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-nitroimidazo[1,2-A]pyridine include a molecular weight of 242.03 . The compound is solid in physical form .

Scientific Research Applications

Heterocyclic N-oxides in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, closely related to nitroimidazoles, have shown significant versatility as synthetic intermediates in organic chemistry due to their valuable properties in forming metal complexes, designing catalysts, and serving in medicinal applications. These compounds, including imidazole derivatives, play crucial roles in anticancer, antibacterial, and anti-inflammatory activities. The relevance of heterocyclic N-oxides highlights the potential utility of nitroimidazole derivatives like 3-Bromo-7-nitroimidazo[1,2-a]pyridine in various scientific research domains, including drug development investigations (Li et al., 2019).

Nitroimidazoles in Medicinal Chemistry

Nitroimidazoles are recognized for their active participation in medicinal chemistry, especially as drugs for anticancers, antimicrobials, and antiparasites. Researches emphasize the role of nitroimidazole compounds in developing antitumor, antibacterial, antifungal, and antiparasitic drugs, along with their use as artificial diagnostics and pathological probes. This wide array of applications underscores the potential research avenues for 3-Bromo-7-nitroimidazo[1,2-a]pyridine within medicinal chemistry, suggesting its utility in creating novel therapeutic agents and diagnostic tools (Li et al., 2018).

Metronidazole-conjugates in Medicinal Research

Focusing on a specific nitroimidazole, metronidazole, and its derived conjugates, research illustrates the potential applications of nitroimidazoles in medicinal chemistry. Metronidazole-conjugates have shown promise in antimicrobial, anticancer, antidiabetic, anti-inflammatory, and anti-HIV activities, highlighting the structural and functional versatility of nitroimidazole-based compounds. The synthesis and exploration of such conjugates demonstrate the broad potential of 3-Bromo-7-nitroimidazo[1,2-a]pyridine in similar research domains, offering insights into its possible applications in developing new therapeutic agents (Patel et al., 2020).

Safety And Hazards

The safety information available indicates that 3-Bromo-7-nitroimidazo[1,2-A]pyridine may be harmful if swallowed (Hazard Statements: H302). Precautionary measures include washing hands and face thoroughly after handling, and if swallowed, calling a poison center or doctor .

Future Directions

Imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting potential future directions in the development of new TB drugs .

properties

IUPAC Name

3-bromo-7-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-3-5(11(12)13)1-2-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAJFNRBOCVBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-nitroimidazo[1,2-A]pyridine

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